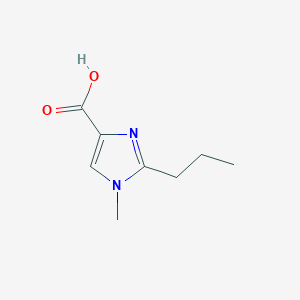
1H-Indazole-5-carbonyl chloride
Descripción general
Descripción
1H-Indazole-5-carbonyl chloride is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The carbonyl chloride functional group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of amides and esters.
Aplicaciones Científicas De Investigación
1H-Indazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the formation of amides and esters.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1H-Indazole-5-carbonyl chloride and related compounds seem to focus on the development of new synthetic strategies . This includes exploring transition-metal-catalyzed C–H activation/annulation sequences for one-step construction of functionalized indazole derivatives .
Mecanismo De Acción
Target of Action
1H-Indazole-5-carbonyl chloride is a complex compound with potential therapeutic applicationsIndazole derivatives have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the activation of the Sphingosine-1 phosphate receptor-1 (S1P1) maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of chemical and biological properties . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation, leading to the death of cancer cells .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Métodos De Preparación
The synthesis of 1H-Indazole-5-carbonyl chloride typically involves the chlorination of 1H-Indazole-5-carboxylic acid. One common method is the reaction of 1H-Indazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Reaction:
1H-Indazole-5-carboxylic acid+SOCl2→1H-Indazole-5-carbonyl chloride+SO2+HCl
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1H-Indazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, making it suitable for the synthesis of amides and esters. For example, reacting with an amine results in the formation of an amide.
Reaction:
1H-Indazole-5-carbonyl chloride+RNH2→1H-Indazole-5-carboxamide+HCl
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-Indazole-5-carboxylic acid and hydrochloric acid.
Reaction:
1H-Indazole-5-carbonyl chloride+H2O→1H-Indazole-5-carboxylic acid+HCl
Reduction: Reduction of this compound can lead to the formation of 1H-Indazole-5-methanol.
Reaction:
1H-Indazole-5-carbonyl chloride+LiAlH4→1H-Indazole-5-methanol+LiCl+AlCl3
Comparación Con Compuestos Similares
1H-Indazole-5-carbonyl chloride can be compared with other similar compounds, such as:
1H-Indazole-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position instead of the 5-position.
1H-Indazole-5-carboxylic acid: The precursor to this compound, lacking the reactive carbonyl chloride group.
1H-Indazole-5-methanol: A reduced form of this compound, with a hydroxyl group instead of the carbonyl chloride group.
The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1H-indazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGXQJPKKLZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407591.png)

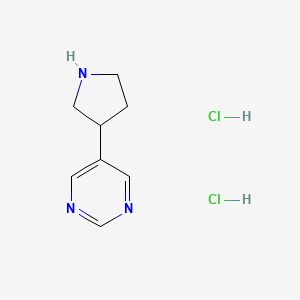
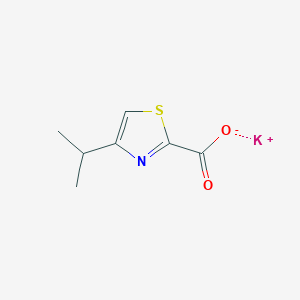
![1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1407595.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)
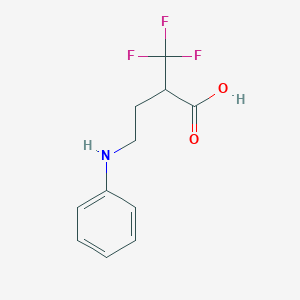
![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)
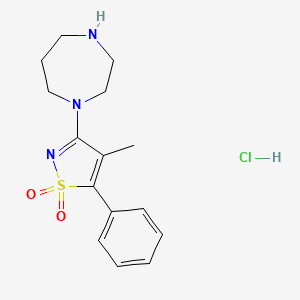
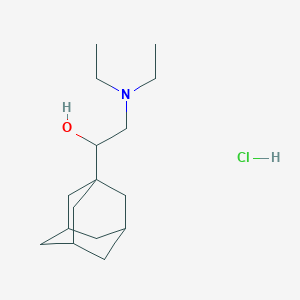
![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)
![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)
